molecular formula C11H15N5O B12746863 s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- CAS No. 50372-47-9

s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)-

Cat. No.: B12746863
CAS No.: 50372-47-9
M. Wt: 233.27 g/mol
InChI Key: WNIOUQLQFSQTNL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The chemical compound s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 6-(furan-2-yl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine . This nomenclature reflects the substitution pattern on the triazine ring: two dimethylamino groups at positions 2 and 4, and a 2-furyl substituent at position 6.

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number , 50372-47-9 . This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and scientific literature.

Nomenclature Parameter Value
IUPAC Name 6-(furan-2-yl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
CAS Registry Number 50372-47-9

Synonyms and Alternate Designations in Chemical Databases

This triazine derivative is documented under multiple synonyms across chemical databases, reflecting historical naming conventions and indexing practices. The PubChem database lists the following alternate designations:

  • 2,4-Bis(dimethylamino)-6-(2-furyl)-s-triazine
  • 1,3,5-Triazine-2,4-diamine, 6-(2-furanyl)-N,N,N',N'-tetramethyl-
  • BRN 0993272

Additional identifiers include:

  • DSSTox Substance ID : DTXSID70198428
  • Wikidata ID : Q83071207
Synonym Type Designation
Historical Name s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)-
Registry Number BRN 0993272
Systematic Variant 1,3,5-Triazine-2,4-diamine, 6-(2-furanyl)-N,N,N',N'-tetramethyl-

Molecular Formula and Weight Validation

The molecular formula of this compound is C₁₁H₁₅N₅O , as confirmed by PubChem’s computed molecular formula algorithm. Independent validation of the molecular weight involves summing the atomic masses of constituent atoms:

  • Carbon (C) : 11 atoms × 12.01 g/mol = 132.11 g/mol
  • Hydrogen (H) : 15 atoms × 1.008 g/mol = 15.12 g/mol
  • Nitrogen (N) : 5 atoms × 14.01 g/mol = 70.05 g/mol
  • Oxygen (O) : 1 atom × 16.00 g/mol = 16.00 g/mol

Total Calculated Molecular Weight = 132.11 + 15.12 + 70.05 + 16.00 = 233.28 g/mol

This matches the PubChem-reported molecular weight of 233.27 g/mol , with the minor discrepancy (0.01 g/mol) attributable to rounding differences in atomic mass values.

Parameter Value
Molecular Formula C₁₁H₁₅N₅O
Reported Molecular Weight 233.27 g/mol
Calculated Molecular Weight 233.28 g/mol

Properties

CAS No.

50372-47-9

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

6-(furan-2-yl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H15N5O/c1-15(2)10-12-9(8-6-5-7-17-8)13-11(14-10)16(3)4/h5-7H,1-4H3

InChI Key

WNIOUQLQFSQTNL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C2=CC=CO2)N(C)C

Origin of Product

United States

Preparation Methods

Stepwise Nucleophilic Aromatic Substitution on Cyanuric Chloride

The synthesis generally proceeds via three key steps:

  • Step 1: Selective substitution of two chlorine atoms at positions 2 and 4 by dimethylamino groups.
  • Step 2: Substitution of the remaining chlorine at position 6 by a 2-furyl nucleophile.
  • Step 3: Purification and isolation of the final product.

Preparation of 2,4-bis(dimethylamino)-6-chloro-s-triazine Intermediate

This intermediate is crucial and is prepared by reacting cyanuric chloride with dimethylamine under controlled temperature and solvent conditions.

  • Reaction Conditions:

    • Solvent: Chloroform (technical grade)
    • Temperature: 5–20 °C to control regioselectivity and avoid over-substitution
    • Molar ratio: Approximately 4 moles of dimethylamine per mole of cyanuric chloride
    • Pressure: Slightly elevated (around 23 psig) to maintain dimethylamine in liquid form
    • Reaction time: 12–14 hours for complete substitution of two chlorines
  • Procedure:

    • Cyanuric chloride is dissolved in chloroform and cooled.
    • Dimethylamine is added slowly to maintain temperature and control reaction rate.
    • The reaction mixture is washed with water to remove dimethylamine hydrochloride by-product.
    • The organic phase is dried (e.g., over anhydrous magnesium sulfate) and filtered.
    • The solvent is evaporated under reduced pressure, and the residue crystallized to yield 2,4-bis(dimethylamino)-6-chloro-s-triazine with >95% purity.
  • Yield: Typically around 94% of theoretical yield.

  • Notes: This method avoids formation of mono- and trisubstituted by-products by careful temperature control and stoichiometry.

Substitution of the 6-Chloro Group by 2-Furyl Group

The substitution of the remaining chlorine atom at position 6 with a 2-furyl group is achieved via nucleophilic aromatic substitution using 2-furyl nucleophiles (e.g., 2-furylamine or 2-furyl organometallic reagents).

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone (NMP)
    • Temperature: Elevated temperatures (70–140 °C) to facilitate substitution
    • Base: Mild bases like sodium hydrogen carbonate to neutralize HCl formed
    • Reaction time: Several hours (up to 12 h) to ensure complete substitution
  • Mechanism:

    • The 2-furyl nucleophile attacks the electrophilic carbon bearing the chlorine on the triazine ring.
    • The chlorine is displaced, forming the 2,4-bis(dimethylamino)-6-(2-furyl)-s-triazine.
  • Optimization:

    • Reaction temperature is optimized to prevent multiple substitutions or decomposition.
    • Use of alkaline medium helps in scavenging HCl and driving the reaction forward.

Alternative Synthetic Routes and Polymer-Based Derivatives

Research also reports the synthesis of s-triazine derivatives via condensation reactions involving bishydrazino and bishydrazido intermediates, which can be adapted for functionalization at the 6-position with heterocyclic groups like furyl. These methods involve:

  • Condensation of bishydrazino s-triazine derivatives with aldehydes or hydrazides.
  • Use of reflux in ethanol or acetonitrile with acid or base catalysis.
  • Yields typically range from 80–86% for polymeric derivatives, indicating efficient substitution and polymer formation.

While these polymer-based methods are more relevant for macromolecular s-triazine derivatives, the underlying chemistry supports the feasibility of introducing heterocyclic substituents such as 2-furyl groups.

Data Table Summarizing Key Preparation Parameters

Step Reactants & Conditions Solvent Temperature (°C) Pressure (psig) Reaction Time (h) Yield (%) Notes
1 Cyanuric chloride + 4 eq. dimethylamine Chloroform 5–20 ~23 12–14 ~94 Controlled addition to avoid over-substitution
2 2,4-bis(dimethylamino)-6-chloro-s-triazine + 2-furyl nucleophile + base DMSO, DMF, or NMP 70–140 Atmospheric Up to 12 Variable Alkaline medium to neutralize HCl, optimize regioselectivity
3 Purification and crystallization - Ambient Atmospheric - - Removal of impurities, isolation of pure product

Research Findings and Practical Considerations

  • The use of chloroform as a solvent in the first step is critical for achieving high selectivity and yield of the 2,4-bis(dimethylamino)-6-chloro intermediate without forming unwanted mono- or trisubstituted by-products.

  • The second substitution step benefits from polar aprotic solvents with high boiling points to dissolve the intermediate and facilitate nucleophilic attack by the 2-furyl group.

  • The reaction temperature must be carefully controlled to avoid decomposition or side reactions, with 130 °C being a preferred temperature for the ammonia substitution step in related syntheses, which can be analogously applied to 2-furyl substitution.

  • The reaction can be performed at atmospheric pressure, avoiding the need for high-pressure equipment, which simplifies scale-up and commercial production.

  • Alternative synthetic routes involving hydrazino derivatives provide versatile pathways for functionalizing s-triazine rings but are more complex and suited for polymer synthesis rather than small molecule preparation.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can target the triazine ring or the substituents, leading to different products.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furfural derivatives, while substitution reactions could produce a variety of substituted triazines.

Scientific Research Applications

Medicinal Chemistry

s-Triazine derivatives have shown a wide range of biological activities. The compound has been studied for its potential as:

  • Anticancer Agents : Various s-triazine derivatives have exhibited anticancer properties. For instance, research indicates that triazine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
  • Antimicrobial Activity : Studies have demonstrated that s-triazines possess antimicrobial properties against a variety of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
  • Anti-inflammatory Properties : Certain s-triazine derivatives have been reported to exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

s-Triazines are widely used in agriculture as herbicides due to their effectiveness in controlling a broad spectrum of weeds. The compound can inhibit photosynthesis in plants, leading to their death. Notable applications include:

  • Herbicide Formulations : s-Triazine compounds are integral components of several herbicides used in crop production. Their ability to selectively target weeds while being less harmful to crops is crucial for sustainable agricultural practices .

Materials Science

In materials science, s-Triazine derivatives are utilized for their unique chemical properties:

  • Photopolymerization Initiators : The compound is effective as a photoinitiator in polymer chemistry. It can generate free radicals upon exposure to light, facilitating the polymerization process necessary for creating various materials such as coatings and adhesives .
  • UV Absorbers : s-Triazines are employed as UV absorbers in plastics and coatings to enhance their stability against UV radiation. This application is vital for prolonging the lifespan of materials exposed to sunlight .

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of a series of s-triazine derivatives against human cancer cell lines. The results indicated that certain substitutions on the triazine ring significantly enhanced cytotoxic activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Herbicide Efficacy

Field trials conducted with an s-triazine-based herbicide demonstrated effective weed control in maize crops without adversely affecting crop yield. This study highlighted the potential for integrating s-triazines into sustainable farming practices .

Case Study 3: Photopolymerization Applications

Research into the use of s-triazines as photoinitiators revealed that they could significantly improve the efficiency of UV-curable coatings. The study found that formulations incorporating these compounds exhibited faster curing times and better mechanical properties compared to traditional systems .

Mechanism of Action

The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furyl and dimethylamino groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Properties/Applications Reference
2,4-bis(dimethylamino)-6-(2-furyl)-s-triazine Dimethylamino, Dimethylamino, 2-Furyl Not Provided Hypothesized UV absorption, synthesis intermediates -
2,4-bis(dimethylamino)-6-morpholino-s-triazine Dimethylamino, Dimethylamino, Morpholino 252.32 Solubility: 0.3288 g/L in water
2,4-bis(dimethylamino)-6-piperidino-s-triazine Dimethylamino, Dimethylamino, Piperidino 266.36 Solubility: 0.044 g/L in water
2,4-bis(dimethylamino)-6-chloro-s-triazine Dimethylamino, Dimethylamino, Chloro 201.66 LogP: 2.31; potential agrochemical use
2,4-bis(isopropylamino)-6-(methylthio)-s-triazine (Prometryn) Isopropylamino, Isopropylamino, Methylthio 255.43 LD50 (oral rat): 7144 mg/kg; herbicide
2,4-bis(2-hydroxy-4-n-butyloxyphenyl)-6-phenyl-s-triazine Hydroxy-butyloxyphenyl, Hydroxy-butyloxyphenyl, Phenyl Not Provided UV absorber in sunscreens

Solubility and Physicochemical Properties

  • Morpholino vs. Piperidino Analogs: The morpholino derivative (0.3288 g/L) exhibits higher aqueous solubility than the piperidino analog (0.044 g/L) due to morpholine's oxygen atom enhancing hydrophilicity . The 2-furyl group in the target compound may reduce solubility compared to morpholino but exceed chloro derivatives due to moderate polarity.
  • LogP Trends: Chloro-substituted triazines (e.g., LogP 2.31 ) are more lipophilic than dimethylamino-furyl variants, suggesting differences in bioavailability and environmental persistence.

Photochemical and Electronic Behavior

  • Proton Transfer in Excited States: Compounds like 2,4-bis(dimethylamino)-6-(2-hydroxy-5-methylphenyl)-s-triazine exhibit intramolecular proton transfer in the S1 state, with rate constants (~1.1 × 10¹⁰ s⁻¹) influenced by substituent electronic effects . The 2-furyl group, being π-electron-rich, may alter excited-state dynamics compared to hydroxy-phenyl or chloro groups.
  • UV Absorption : Derivatives with bulky aryl groups (e.g., biphenylyl or benzylidenecamphor) are used in sunscreens for broad-spectrum UV protection . The 2-furyl group’s conjugation could enable similar applications but with distinct absorption profiles.

Key Research Findings

  • Synthesis: Analogous compounds are synthesized via nucleophilic substitution on s-triazine cores. For example, morpholino derivatives are prepared under mild conditions using THF/MeOH mixtures .
  • Structure-Activity Relationships: Electron-donating groups (e.g., dimethylamino) enhance stability and redshift UV absorption, while electron-withdrawing groups (e.g., chloro) increase reactivity toward nucleophiles .

Biological Activity

s-Triazine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, particularly in the field of cancer therapy. The compound s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl) is notable for its potential anticancer properties and various other pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure

The chemical structure of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl) can be represented as follows:

C13H16N5\text{C}_{13}\text{H}_{16}\text{N}_5

This structure features a triazine ring with two dimethylamino groups and a furyl substituent at the 6-position, which is crucial for its biological activity.

The biological activity of s-Triazine derivatives often involves the inhibition of specific enzymes and pathways associated with tumorigenesis. Research indicates that these compounds can selectively target cancer cells while sparing normal cells, thus minimizing toxicity. The primary mechanisms include:

  • Inhibition of PI3K/Akt/mTOR Pathway : This pathway is critical for cell growth and survival. Inhibition leads to reduced proliferation in cancer cells.
  • Induction of Apoptosis : Some s-Triazine derivatives have been shown to promote programmed cell death in malignant cells by modulating BAX and Bcl-2 protein levels.
  • Antioxidant Activity : The presence of furan rings can enhance the antioxidant properties, contributing to reduced oxidative stress in cells.

Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the anticancer efficacy of s-Triazine derivatives. Below is a summary table presenting the IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines:

CompoundCell LineIC50 (μM)
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03
SW620 (Colon)8.71

These results indicate that the compound exhibits potent cytotoxicity against various cancer types, particularly lung and breast cancer cells .

Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives based on the s-Triazine core and tested their anticancer activities in vitro. The compound demonstrated significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values indicating high potency . The study highlighted that modifications to the triazine structure can enhance selectivity towards cancer cells.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of s-Triazine derivatives. The results showed that these compounds could effectively inhibit enzymes involved in tumorigenesis, providing a dual mechanism of action—both direct cytotoxicity and indirect inhibition through enzyme modulation . This finding suggests that s-Triazine derivatives may serve as valuable leads for developing new anticancer agents.

Safety and Toxicity

The safety profile of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl) has been assessed in various studies. While it exhibits promising anticancer effects, potential toxicity must be considered. Toxicological assessments indicate that while some derivatives may show cytotoxic effects on cancer cells, they also require careful evaluation to understand their impact on normal tissues .

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